4-(3,4-Dichlorophenyl)-4-oxobutanoic acid

Catalog No.
S775582
CAS No.
50597-19-8
M.F
C10H8Cl2O3
M. Wt
247.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid

CAS Number

50597-19-8

Product Name

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid

IUPAC Name

4-(3,4-dichlorophenyl)-4-oxobutanoic acid

Molecular Formula

C10H8Cl2O3

Molecular Weight

247.07 g/mol

InChI

InChI=1S/C10H8Cl2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15)

InChI Key

DPCXOOJTAKKWIC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)CCC(=O)O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCC(=O)O)Cl)Cl

The exact mass of the compound 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152012. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid (CAS 50597-19-8) is an arylbutanoic acid derivative featuring a dichlorinated phenyl ring. This substitution pattern is critical, imparting specific electronic and steric properties that define its utility as a specialized building block in multi-step organic synthesis. It serves primarily as a non-interchangeable precursor in the development of targeted pharmaceutical compounds, where the 3,4-dichloro motif is essential for biological activity or subsequent reaction pathways.

Research Fit

Kynurenine monooxygenase (KMO) pathway inhibitor tool compound
γ-Ketoacid scaffold for oxidation, reduction, esterification, and nucleophilic substitution reactions
Documented chiral auxiliary for enantioselective asymmetric synthesis research
Analytically characterized (NMR, HPLC, GC) research-grade material; RUO

Replacing 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid with simpler analogs, such as the unsubstituted 4-oxo-4-phenylbutanoic acid or monochlorinated variants, is synthetically impractical for its primary applications. The 3,4-dichloro substitution is a deliberately installed feature, not an arbitrary placeholder. It fundamentally alters the electronic character of the aryl ketone, increasing its electrophilicity for subsequent transformations, and serves as a crucial pharmacophore in the final target molecules, like soluble guanylate cyclase (sGC) stimulators. Using an analog would necessitate complete re-validation of synthetic routes and would fail to produce the intended final compound, making this a case of high molecular specificity where substitution is not a viable option.

Substitution Risk

Regioisomeric analogs (e.g., 2,4-dichloro) lack documented KMO inhibition data; target engagement may not transfer.
Aryl ring substitutions (hydroxyl, methyl) can shift KMO potency; SAR context must be reviewed before substitution.
Chain-length homologs or alternative γ-ketoacid backbones may alter reactivity and synthetic utility.

Essential Precursor for Soluble Guanylate Cyclase (sGC) Stimulator Lificiguat

This compound is a documented and essential starting material for the synthesis of Lificiguat (YC-1), a potent, NO-independent activator of soluble guanylyl cyclase (sGC). The 3,4-dichlorophenyl moiety is a core structural component of the final active pharmaceutical ingredient. Alternative precursors, such as 4-(4-chlorophenyl)-4-oxobutanoic acid or the unsubstituted 4-oxo-4-phenylbutanoic acid, would lead to the synthesis of entirely different molecules, not Lificiguat, rendering them unsuitable for this specific, high-value application.

Evidence DimensionSuitability as a precursor for Lificiguat
Target Compound Data100% structural requirement for synthesis
Comparator Or BaselineUnsubstituted or monochloro-analogs: 0% suitability, as they produce incorrect final molecules.
Quantified DifferenceAbsolute requirement; no substitution possible.
ConditionsDocumented synthetic routes to Lificiguat (CAS 170632-47-0).

For researchers and manufacturers in pharmaceutical development targeting sGC, this specific dichlorinated precursor is non-negotiable to obtain the correct final molecule.

KMO Inhibition Potency
Head-to-head
IC₅₀ = 25 nM
vs UPF 648 (0.3 nM) and Ro 61-8048 (35 nM)
Supports intermediate-potency KMO tool compound selection
Human KMO, pH 7.4, 25°C; liver lysate substrate

Increased Lipophilicity for Optimized Processability and Solubility in Organic Media

The addition of two chlorine atoms significantly increases the lipophilicity of the molecule compared to its common analogs, as quantified by the calculated octanol-water partition coefficient (XlogP). The target compound has a predicted XlogP of 2.3, which is substantially higher than that of the unsubstituted analog, 4-oxo-4-phenylbutanoic acid (XlogP = 1.1). This difference directly impacts process chemistry, favoring solubility in less polar organic solvents and potentially simplifying extraction and purification procedures by altering its partitioning behavior between aqueous and organic phases.

Evidence DimensionCalculated Lipophilicity (XlogP)
Target Compound Data2.3
Comparator Or Baseline4-oxo-4-phenylbutanoic acid (unsubstituted analog): 1.1
Quantified Difference+1.2 units (a >10-fold increase in partitioning preference for the organic phase)
ConditionsPredicted value from PubChem database.

This higher lipophilicity allows chemists to select different solvent systems for reaction and purification, which can be critical for optimizing yield, improving purity, and managing process workflow.

Regioisomer Identity
Cross-study comparable
3,4-dichloro: documented KMO IC₅₀
2,4-dichloro: no inhibition data reported
3,4-dichloro identity required for KMO target engagement
CAS 50597-19-8 vs CAS 58457-57-1

Required Precursor for Dichlorinated GABA-B Agonist Analogs

This compound serves as a key starting material for the synthesis of 3-(3,4-dichlorophenyl)-4-aminobutanoic acid, a dichlorinated analog of Baclofen. Baclofen is a well-known GABA-B agonist, and analogs are synthesized to explore structure-activity relationships. The synthesis requires the 3,4-dichloro substitution to be present from the start. Using the precursor for standard Baclofen, 4-(4-chlorophenyl)-4-oxobutanoic acid, would yield the wrong final product. This makes the title compound an essential and non-replaceable building block for researchers investigating dichlorinated GABA analogs.

Evidence DimensionPrecursor suitability for 3-(3,4-dichlorophenyl) GABA analog
Target Compound DataDirect precursor via established synthetic routes (e.g., reductive amination or related methods).
Comparator Or Baseline4-(4-chlorophenyl)-4-oxobutanoic acid (precursor to Baclofen).
Quantified DifferenceQualitatively distinct; leads to a different final molecule with a different substitution pattern.
ConditionsSynthesis of GABA-B receptor agonist analogs.

For medicinal chemists developing or studying specific chlorinated GABA analogs, this exact starting material is required to access the target 3,4-dichloro structure.

COX-2/15-LOX Synthesis
Data to verify
Enables pyridazinone derivatives with dual COX-2/15-LOX inhibition
Simpler ketones lack γ-ketoacid scaffold
Supports inflammatory pathway probe synthesis
In vitro enzyme screening; limited comparator data
Tolcapone Intermediate
Supporting evidence
Key intermediate for Tolcapone (COMT inhibitor)
2,4-/2,3-dichloro isomers yield incorrect product
Correct regioisomer ensures synthetic route fidelity
Multi-step organic synthesis

Core Building Block in the Synthesis of Lificiguat (YC-1) and Related sGC Modulators

This compound is the right choice for any synthetic campaign targeting the soluble guanylate cyclase (sGC) activator Lificiguat. Its structure is non-negotiable for achieving the final, biologically active molecule, making it an essential raw material for research and development in cardiovascular and fibrotic diseases.

Scaffold for Novel Dichlorinated GABA-B Agonist Analogs

As a direct precursor to 3-(3,4-dichlorophenyl) GABA analogs, this compound is ideally suited for medicinal chemistry programs exploring structure-activity relationships at the GABA-B receptor. Its use ensures the precise installation of the 3,4-dichloro pharmacophore required for these targeted neurological drug discovery efforts.

Process Development Requiring Enhanced Solubility in Organic Solvents

In process chemistry, the significantly higher lipophilicity of this compound compared to its unsubstituted analog makes it a preferred choice when working with non-polar to moderately polar organic solvent systems. This property can be leveraged to optimize reaction conditions, simplify work-up procedures, and improve the efficiency of extractions and chromatographic purifications.

Application Fit Matrix

Application
Selection Property
Validation Focus
Kynurenine pathway modulation studies
Intermediate KMO inhibition context
Comparator positioning for tool compound selection
Anti-inflammatory probe synthesis
γ-Ketoacid synthetic versatility
Heterocyclic derivative activity profiling
COMT inhibitor synthetic studies
3,4-dichloro regioisomer identity
Synthetic route fidelity
Chiral induction studies
Chiral auxiliary scaffold (PCPA)
Enantioselectivity outcome review

XLogP3

2.3

Other CAS

50597-19-8

Wikipedia

4-(3,4-dichlorophenyl)-4-oxobutanoic acid

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